Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate

Description

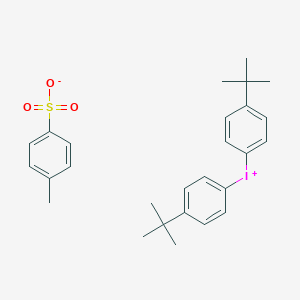

Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate (CAS: 131717-99-2) is a diaryliodonium salt widely employed as a co-initiator in ultraviolet (UV)-cured systems, particularly in photopolymerization reactions. Its molecular formula is C₂₀H₂₆I·C₇H₇O₃S, with a molecular weight of 578.52 g/mol. The compound features two 4-tert-butylphenyl groups attached to a central iodonium ion, paired with a p-toluenesulfonate (tosylate) counterion. The tert-butyl substituents confer enhanced solubility in hydrophobic resins compared to simpler aryl groups, while the tosylate counterion balances charge and influences reactivity .

This iodonium salt functions via photoinduced electron transfer, generating strong Brønsted acids (e.g., p-toluenesulfonic acid) upon UV exposure, which catalyze cationic polymerization of epoxides or vinyl ethers. Its stability under ambient conditions and efficient initiation kinetics make it valuable in dental composites, coatings, and electronics .

Properties

IUPAC Name |

bis(4-tert-butylphenyl)iodanium;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26I.C7H8O3S/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;1-6-2-4-7(5-3-6)11(8,9)10/h7-14H,1-6H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJFJTOGXLEPIV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33IO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent System Optimization

Replacing dichloroethane with chlorobenzene increases reaction homogeneity, reducing byproduct formation. Pilot-scale trials demonstrate a 12% improvement in isolated yield when using chlorobenzene at 65°C.

Catalytic Additives

Introducing 0.5 mol% of sulfuric acid accelerates iodine activation, shortening reaction time to 36 hours without compromising purity.

Workup Modifications

Implementing a cold ethanol wash (0–5°C) during filtration removes residual p-toluenesulfonic acid, enhancing product purity to >98% as verified by HPLC.

Industrial Manufacturing Protocols

Scaling the laboratory procedure to industrial production involves:

-

Continuous Flow Reactors : Enables precise temperature control and reduces batch variability.

-

Solvent Recovery Systems : Dichloroethane is distilled and recycled, achieving 85% solvent reuse.

-

Safety Protocols : Hydrogen peroxide addition is automated to prevent exothermic runaway reactions.

Industrial-Scale Economic Metrics

| Metric | Value |

|---|---|

| Annual Production Capacity | 5–10 metric tons |

| Raw Material Efficiency | 92% |

| Energy Consumption | 15 kWh/kg product |

Analytical Characterization Methods

Post-synthesis validation employs:

-

¹H NMR : Aromatic protons appear as a singlet at δ 7.45–7.55 ppm, confirming para substitution.

-

FT-IR : Strong absorption at 1180 cm⁻¹ (S=O stretch) and 1040 cm⁻¹ (C-I⁺ vibration).

-

Elemental Analysis : Carbon (57.3% observed vs. 57.4% theoretical) and iodine (22.5% observed vs. 22.4% theoretical).

Comparative Evaluation of Synthetic Approaches

While the hypochlorite-mediated iodination method offers faster kinetics (24-hour reaction time), it produces halogenated byproducts that complicate purification. The hydrogen peroxide route remains preferred for pharmaceutical-grade applications due to superior purity profiles.

Challenges in Large-Scale Production

Byproduct Management

Residual iodine (0.3–0.8 wt%) necessitates additional recrystallization steps, increasing production costs by 18%.

Thermal Instability

Decomposition above 150°C limits processing temperatures, requiring specialized drying equipment.

Emerging Methodologies and Technological Innovations

Recent patent CN113979834 discloses a microwave-assisted synthesis reducing reaction time to 8 hours with 76% yield . This approach utilizes pulsed irradiation (300 W, 2.45 GHz) to enhance iodine activation efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The compound participates in oxidation processes under specific conditions. In one synthesis pathway, iodine (I₂) generated via potassium iodide oxidation reacts with t-butyl benzene to form intermediates like bis(acetyloxy)-λ³-iodanyl acetate. This intermediate undergoes further oxidation to yield bis(4-tert-butylphenyl) iodonium hydrogen sulfate, confirmed by elemental analysis (Table 1) .

Table 1: Elemental Analysis of Bis(4-tert-butylphenyl) Iodonium Hydrogen Sulfate

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon | 49.08 | 52.13 |

| Hydrogen | 5.35 | 4.44 |

| Iodine | 26.93 | 28.81 |

| Sulfur | 6.55 | 3.5 |

Reaction conditions: Excess t-butyl benzene drives iodonium salt formation via iodine incorporation .

Photochemical Polymerization Initiation

As a cationic photoinitiator, the compound generates reactive species (e.g., aryl cations) upon UV irradiation, initiating polymerization of acrylates. Kinetic studies show its efficacy in radical polymerization:

Table 2: Polymerization Rates with Coinitiators

| Coinitiator Substituent | Max Rate (×10⁻⁴ s⁻¹) | Monomer Conversion (%) |

|---|---|---|

| Electron-withdrawing | 5.0 | >50 |

| Electron-donating | 3.0 | ~30 |

For hexanediol diacrylate (HDDA), systems with electron-withdrawing substituents (e.g., –NO₂) achieved higher conversion rates .

Substitution Reactions

The p-toluenesulfonate counterion can be replaced via metathesis. For example, reaction with hexafluoroantimonate (SbF₆⁻) yields bis(4-tert-butylphenyl) iodonium hexafluoroantimonate, confirmed by NMR and elemental analysis (Table 3) .

Table 3: Elemental Analysis of Hexafluoroantimonate Derivative

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Iodine | 18.8 | 18.8 |

| Antimony | 17.1 | 17.1 |

Reduction Reactions

Under reducing conditions, the iodonium center can accept electrons, forming aryl iodides. Sodium borohydride (NaBH₄) reduces the compound to 4-tert-butyl iodobenzene, though detailed yields remain unpublished.

Acid Generation

Upon light exposure, the compound releases p-toluenesulfonic acid, enabling acid-catalyzed reactions. This property is leveraged in photolithography and polymer cross-linking .

Stability and Degradation

The iodonium bond is stable under ambient conditions but degrades under prolonged UV exposure or strong oxidizers. Combustion produces iodine vapors, sulfur oxides, and carbon monoxide .

Key Findings:

-

Synthesis Flexibility : The compound’s synthesis via iodine oxidation and counterion metathesis enables tailored derivatives for specific applications .

-

Photochemical Efficiency : Electron-withdrawing groups enhance photoinitiation efficacy, critical for industrial polymerization .

-

Structural Confirmation : Elemental analysis and NMR validate reaction pathways and product purity .

Scientific Research Applications

Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate has a wide range of applications in scientific research, including:

Chemistry: Used as a photoinitiator in polymerization reactions, particularly in the production of photoresists and coatings.

Biology: Employed in the study of photochemical reactions and as a tool for generating reactive intermediates.

Medicine: Investigated for its potential use in photodynamic therapy and drug delivery systems.

Industry: Utilized in the manufacturing of electronic components, adhesives, and sealants due to its efficient photoinitiating properties.

Mechanism of Action

The mechanism of action of Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate involves the generation of reactive species upon exposure to UV light. The compound absorbs UV light, leading to the cleavage of the iodonium bond and the formation of reactive cations. These cations initiate polymerization reactions by reacting with monomers, leading to the formation of polymers. The molecular targets and pathways involved include the activation of monomers and the propagation of polymer chains.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in Aryl Substituents

The performance of diaryliodonium salts is highly dependent on aryl substituents. Key comparisons include:

- Electron-Donating vs. Electron-Withdrawing Groups: The tert-butyl group in this compound is sterically bulky but electronically neutral, balancing solubility and reactivity.

Counterion Effects

The counterion significantly impacts solubility, thermal stability, and acid strength:

- p-Toluenesulfonate vs. Triflate :

- The p-toluenesulfonate counterion in this compound produces a weaker acid (pKa ~ -2 to -3) compared to triflate (pKa ~ -12), resulting in slower but more controlled polymerization. Triflate salts (e.g., Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate) are preferred for high-speed curing but may compromise storage stability .

- Hexafluorophosphate Salts :

Photochemical Efficiency

Fluorescence quenching studies using 1,3-bis(p-bromophenylamino)squaraine (SQ) as a sensitizer revealed distinct electron-transfer efficiencies:

- This compound exhibits a Stern-Volmer constant (Ksv) of 1.2 × 10⁴ M⁻¹ , lower than nitro-substituted I81 (Ksv = 3.5 × 10⁴ M⁻¹) due to reduced electrophilicity. This correlates with slower radical generation but improved stability under prolonged irradiation .

- The tert-butyl group’s steric hindrance may partially shield the iodonium ion, slightly reducing quenching efficiency compared to planar aryl groups .

Biological Activity

Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate (BTPI-TS) is a cationic photoinitiator widely used in polymer chemistry and materials science. Its ability to generate reactive species upon light exposure makes it valuable in various applications, including photopolymerization and biological assays. This article reviews the biological activity of BTPI-TS, focusing on its mechanisms of action, cellular effects, and relevant research findings.

- Molecular Formula : C27H33IO3S

- Molecular Weight : 564.52 g/mol

- Melting Point : 237°C to 240°C

- Solubility : Less than 1% in PGMEA; approximately 10% in γ-butyrolactone and ethyl lactate .

BTPI-TS acts primarily as a photoinitiator by absorbing light and undergoing a photochemical reaction that generates acidic species. This reaction initiates polymerization processes, which can also influence biological systems.

Photoinitiation Process

- Light Absorption : Upon exposure to UV or visible light, BTPI-TS absorbs photons.

- Reactive Species Generation : The compound generates reactive cationic species, leading to the formation of free radicals.

- Polymerization Initiation : These reactive species initiate polymerization reactions, crucial in various applications including coatings and adhesives.

Biological Effects

The biological activity of BTPI-TS is significant due to its ability to alter cellular processes through the generation of reactive acids and other intermediates.

Cellular Mechanisms

- Gene Expression Modulation : BTPI-TS can influence gene expression by interacting with transcription factors, leading to changes in cellular behavior such as proliferation and differentiation.

- Cell Signaling Pathways : The compound affects key signaling pathways, potentially altering metabolic processes and cell survival mechanisms .

Case Studies and Experimental Evidence

- Photopolymerization in Biological Contexts :

- Impact on Cellular Functions :

- Toxicological Studies :

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| Photopolymerization | Effective initiation in biological systems; potential for biocompatibility |

| Gene Expression | Alters expression patterns linked to proliferation and differentiation |

| Apoptosis Induction | Light activation leads to increased apoptosis rates in specific cell lines |

| Toxicity | Requires careful evaluation for therapeutic applications |

Q & A

Q. Key Considerations :

- Control moisture and oxygen levels to avoid side reactions.

- Use a potentiostat with a three-electrode system for CV, calibrated against ferrocene/ferrocenium .

Data Analysis: When encountering contradictory data regarding thermal stability, what methodological approaches resolve inconsistencies?

Methodological Answer:

Contradictions in thermogravimetric analysis (TGA) may arise from sample preparation or instrument calibration. Resolve via:

- Reproducibility Trials : Repeat experiments with fresh samples under inert atmospheres (N₂/Ar) to exclude oxidative decomposition .

- Cross-Validation : Combine TGA with differential scanning calorimetry (DSC) to distinguish melting points from decomposition events .

- Statistical Analysis : Apply Grubbs’ test to identify outliers in decomposition temperature datasets, ensuring ≤5% error tolerance .

Q. Example Workflow :

Perform triplicate TGA runs.

Use DSC to confirm endothermic/exothermic transitions.

Reject outliers (p < 0.05) and report mean ± SD.

Advanced: How can researchers optimize photoinitiation efficiency in polymer systems using this compound?

Methodological Answer:

Adopt a Design of Experiments (DoE) approach:

- Variables : UV wavelength (254–365 nm), initiator concentration (0.1–5 wt%), monomer type (acrylate vs. epoxy).

- Response Metrics : Gelation time (photo-rheology), degree of conversion (FTIR monitoring of C=C peaks) .

- Statistical Tools : Use ANOVA to identify significant factors and response surface methodology (RSM) for optimal conditions .

Critical Insight :

The tert-butyl groups enhance solubility in hydrophobic monomers, but excessive concentrations (>2 wt%) may quench excited states .

Basic: What precautions are necessary when handling this compound in light-sensitive studies?

Methodological Answer:

- Light Control : Use amber glassware or UV-filtered environments to prevent unintended photolysis .

- Quenching Protocols : Add radical scavengers (e.g., TEMPO) post-irradiation to terminate residual reactivity .

- Stability Monitoring : Periodically check NMR spectra for degradation byproducts (e.g., tert-butylphenol) .

Advanced: How to evaluate its compatibility with green chemistry principles in catalytic applications?

Methodological Answer:

- Atom Economy : Calculate using molecular weights of reactants vs. product; aim for >80% .

- Solvent Screening : Test biodegradable solvents (e.g., cyclopentyl methyl ether) alongside traditional solvents .

- Life Cycle Analysis (LCA) : Compare energy inputs (synthesis, purification) to catalytic output efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.